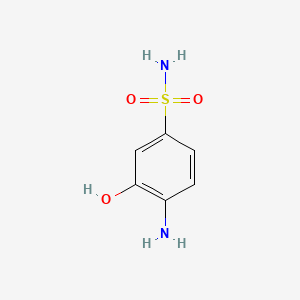

4-Amino-3-hydroxybenzenesulfonamide

Vue d'ensemble

Description

4-Amino-3-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H8N2O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a hydroxyl group, and a sulfonamide group attached to a benzene ring. It appears as a grayish-white or light brown feathery crystal and is slightly soluble in water but easily soluble in acids and bases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-hydroxybenzenesulfonamide typically involves the chlorosulfonation of toluene using chlorosulfonic acid to produce ortho-toluenesulfonyl chloride and para-toluenesulfonyl chloride. The para-toluenesulfonyl chloride is then separated by crystallization and subjected to ammonolysis with ammonia water to yield crude para-toluenesulfonamide. This crude product is further purified by decolorization with activated carbon, filtration, and acid precipitation to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for chlorosulfonation and ammonolysis, followed by purification steps to ensure the quality and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-3-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized by cytochrome P450 enzymes.

Reduction: It can be reduced by glutathione reductase.

Substitution: The amino and hydroxyl groups can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes.

Reduction: Glutathione reductase.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed:

Oxidation: Oxidized derivatives.

Reduction: Reduced derivatives.

Substitution: Substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Amino-3-hydroxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. Its role as a precursor in the synthesis of various pharmaceutical compounds is particularly noteworthy.

Antimicrobial Activity

Historically, this compound has been used as an antibiotic, primarily due to its ability to inhibit bacterial growth by interfering with folate synthesis. It acts as a competitive antagonist of para-aminobenzoic acid (PABA), essential for bacterial DNA synthesis. Studies have shown varying efficacy against different bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Streptococcus pneumoniae | 16 |

While effective against some Gram-positive bacteria, resistance has been observed in others, necessitating ongoing research into alternative formulations or combination therapies to enhance efficacy against resistant strains.

Synthesis of Chemical Intermediates

This compound serves as a critical reagent in the synthesis of various chemical intermediates used in the production of dyes and other pharmaceuticals. For instance, it is utilized in the production of azo dyes through diazotization reactions, which are essential in textile and dye manufacturing industries .

Enzyme Inhibition Studies

Research has indicated that this compound can act as an inhibitor for specific enzymes involved in inflammatory pathways. For example, studies have focused on its effects on lipoxygenase enzymes, which play a role in various diseases such as skin disorders and cancer .

Toxicological Assessments

Toxicological studies have been conducted to evaluate the safety profile of this compound. Research indicates that while it does not significantly increase tumor incidence in animal models, high doses can lead to adverse effects on liver function.

Chemical Properties and Mechanism of Action

The mechanism of action for this compound primarily involves the inhibition of dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria. This inhibition disrupts DNA synthesis, leading to bacteriostatic effects.

Pharmacokinetics

The pharmacokinetic properties of this compound include rapid absorption in the gastrointestinal tract with variable bioavailability depending on formulation. It undergoes hepatic metabolism and is primarily excreted via the kidneys:

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Bioavailability | Variable |

| Metabolism | Hepatic |

| Excretion | Renal |

Case Study: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against various bacterial strains, highlighting its effectiveness against some Gram-positive bacteria while noting resistance patterns in others.

Case Study: Toxicological Assessment

Another significant area of research involves assessing the toxicological effects of this compound. A study using animal models suggested no significant increase in tumor incidence; however, liver function impairment was observed at high doses.

Mécanisme D'action

The mechanism of action of 4-Amino-3-hydroxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the uptake of carbon sources by rat liver microsomes, potentially due to its ability to inhibit transport proteins. Additionally, it can form inactive complexes with arsenicals through competitive inhibition, which are then eliminated from the body .

Comparaison Avec Des Composés Similaires

- 2-Amino-5-sulfamoyl-1-phenol

- 4-Amino-3-hydroxy-benzenesulfonic acid amide

- 3-Hydroxysulfanilamide

- 4-Amino-3-hydroxybenzenesulphonamide

- 2-Aminophenol-4-sulfonyl amide

Uniqueness: 4-Amino-3-hydroxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Activité Biologique

4-Amino-3-hydroxybenzenesulfonamide, also known as sulfanilamide, is a sulfonamide compound characterized by its amino and hydroxy functional groups. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves the inhibition of bacterial folic acid synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria, leading to competitive inhibition of the enzyme dihydropteroate synthase. This mechanism is crucial for its antimicrobial properties , which have been extensively documented in various studies.

Additionally, this compound has demonstrated potential anti-inflammatory effects . Research indicates that it may inhibit specific enzymes involved in inflammatory pathways, suggesting a broader therapeutic application beyond antimicrobial activity .

Biological Activity Overview

The following table summarizes key biological activities and findings related to this compound:

Antimicrobial Activity

A study highlighted the effectiveness of this compound against various bacterial strains. The compound was found to exhibit significant antibacterial activity, particularly against Gram-positive bacteria, showcasing its potential as a therapeutic agent in treating bacterial infections.

Anti-inflammatory Effects

In a murine model, this compound demonstrated a reduction in inflammatory markers following treatment. The study indicated that the compound could modulate immune responses, providing a basis for its use in inflammatory diseases .

Antitumor Potential

Recent research explored the antitumor effects of derivatives of this compound. In vivo studies using 4T1 murine breast cancer models showed that treatments with these derivatives resulted in significant tumor growth inhibition compared to controls. The compounds were administered at varying doses, revealing a dose-dependent response .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been instrumental in identifying modifications that enhance the biological activity of this compound derivatives. These studies have focused on optimizing binding affinity to target enzymes and improving pharmacokinetic profiles. For instance, modifications to the sulfonamide group have led to increased potency against specific isoforms of carbonic anhydrase associated with tumor growth .

Propriétés

IUPAC Name |

4-amino-3-hydroxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGBNEDFDIDTJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189439 | |

| Record name | 3-Hydroxysulfanilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3588-76-9 | |

| Record name | 2-Aminophenol-5-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxysulfanilamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxysulfanilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-hydroxybenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-Amino-3-hydroxybenzenesulfonamide in the synthesis of the novel Au(III) complex and how does its incorporation influence the complex's biological activity?

A1: this compound serves as a crucial building block in the multi-step synthesis of the azo-Schiff base ligand. This ligand then coordinates with the Au(III) ion to form the final complex []. While the paper doesn't explicitly detail the individual contributions of this compound to the final complex's activity, it highlights that the inclusion of this molecule within the ligand structure contributes to the overall properties of the complex. This is because the final ligand structure, incorporating this compound, provides specific coordination sites and influences the overall charge and geometry of the resulting Au(III) complex. These factors, in turn, likely influence the complex's interaction with biological targets like bacteria and human cancer cell lines, contributing to its observed biological activity []. Further research focusing on structure-activity relationships would be needed to dissect the specific contributions of this compound to the complex's biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.